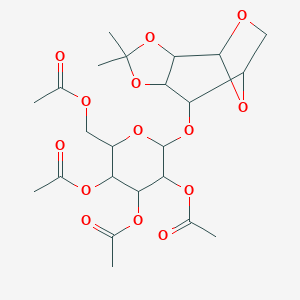
2,3-Di-O-phytanyl-sn-glycero-1-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is widely used in the formation of stable lipid bilayers, which are essential for various biochemical and biophysical studies . This compound is particularly notable for its stability and low permeability to ions and water, making it an excellent model for studying membrane properties and interactions .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dphpc is synthesized through the esterification of diphytanoyl fatty acids with glycerol and phosphocholine . The reaction typically involves the following steps:
Esterification: Diphytanoyl fatty acids are reacted with glycerol in the presence of a catalyst to form diphytanoyl glycerol.
Phosphorylation: The diphytanoyl glycerol is then phosphorylated with phosphocholine under controlled conditions to yield 2,3-Dphpc.
Industrial Production Methods
Industrial production of 2,3-Dphpc follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of diphytanoyl fatty acids and glycerol are esterified in industrial reactors.
Purification: The resulting diphytanoyl glycerol is purified through distillation or chromatography.
Phosphorylation: The purified diphytanoyl glycerol is phosphorylated with phosphocholine in large-scale reactors.
Final Purification: The final product, 2,3-Dphpc, is purified and crystallized to achieve high purity.
化学反応の分析
2,3-Dphpc undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: It can undergo substitution reactions where the phosphocholine head group is replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,3-Dphpc has a wide range of scientific research applications:
Chemistry: It is used to study the properties of lipid bilayers and membrane dynamics.
Biology: It serves as a model for biological membranes, aiding in the study of membrane proteins and interactions.
Medicine: It is used in drug delivery systems, particularly in the formation of liposomes for targeted drug delivery.
Industry: It is employed in the development of
特性
CAS番号 |
103067-81-8 |
|---|---|
分子式 |
C48H100NO6P |
分子量 |
818.3 g/mol |
IUPAC名 |
[(2S)-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]-2-[(3R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3/t42-,43-,44-,45?,46-,47-,48+/m1/s1 |
InChIキー |
NMRGXROOSPKRTL-ZUIQINDNSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
異性体SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC[C@H](C)CCCC(C)CCC[C@H](C)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
同義語 |
2,3-di-O-phytanyl-sn-glycero-1-phosphocholine 2,3-di-O-phytanylphosphatidylcholine 2,3-DPhPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)
